Acid Stability of the Nα-Z Group vs. Nα-Boc in Nim-Benzyl-Protected Histidine Analogs
The Nα-benzyloxycarbonyl (Z) group on Z-His(Bzl)-OH is stable to trifluoroacetic acid (TFA) treatment conditions (typically 30–50% TFA in DCM) that rapidly cleave the tert-butyloxycarbonyl (Boc) group in Boc-His(Bzl)-OH. In standard Boc-deprotection protocols using TFA/DCM, Boc-His(Bzl)-OH undergoes quantitative Nα-deprotection, whereas Z-His(Bzl)-OH retains its Nα-protection intact . This allows Z-His(Bzl)-OH to serve as a stable intermediate in sequential orthogonal deprotection schemes, particularly in solution-phase convergent peptide synthesis where the Z group must survive acidic conditions used to remove Boc from other residues [1].
| Evidence Dimension | Stability to acidic deprotection (TFA/DCM) |
|---|---|
| Target Compound Data | Z group stable; no cleavage under 30–50% TFA/DCM (standard Boc removal conditions) |
| Comparator Or Baseline | Boc-His(Bzl)-OH: Boc group cleaved quantitatively within 30 min in 30–50% TFA/DCM |
| Quantified Difference | Qualitative orthogonal difference: Z stable, Boc labile under identical acidic conditions |
| Conditions | 30–50% TFA in DCM, 30 min, ambient temperature (standard SPPS Boc deprotection protocol) |
Why This Matters
Enables orthogonal Nα-deprotection strategies in convergent solution-phase syntheses where Boc and Z protecting groups coexist on different residues, which is impossible with Boc-His(Bzl)-OH alone.
- [1] Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. View Source
